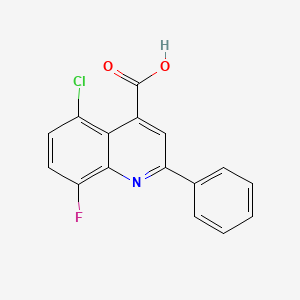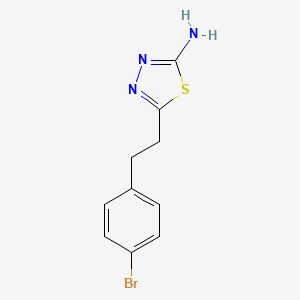
5'-O-DMTr-2'-OMeU-methyl phosphonamidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-DMTr-2’-OMeU-methyl phosphonamidite is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-OMeU-methyl phosphonamidite involves the protection of the hydroxyl groups and the introduction of the phosphonamidite group. The typical synthetic route includes the following steps:
Protection of the 5’-hydroxyl group: This is achieved using dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Methylation of the 2’-hydroxyl group: This step involves the use of methyl iodide (MeI) in the presence of a base like sodium hydride (NaH).
Introduction of the phosphonamidite group: This is done using a phosphonamidite reagent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production methods for 5’-O-DMTr-2’-OMeU-methyl phosphonamidite typically involve large-scale synthesis using automated synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-DMTr-2’-OMeU-methyl phosphonamidite undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as iodine in the presence of water.
Reduction: Reduction reactions can be performed using reducing agents like dithiothreitol (DTT).
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Iodine and water.
Reduction: Dithiothreitol (DTT).
Substitution: Nucleophiles or electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of phosphates, while reduction can yield phosphites .
Applications De Recherche Scientifique
5’-O-DMTr-2’-OMeU-methyl phosphonamidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in the study of DNA and RNA synthesis, as well as in the development of nucleic acid-based therapeutics.
Medicine: Investigated for its potential anticancer properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the production of nucleic acid-based diagnostic tools and therapeutic agents .
Mécanisme D'action
The mechanism of action of 5’-O-DMTr-2’-OMeU-methyl phosphonamidite involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of DNA synthesis and the activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite: Another purine nucleoside analog with similar anticancer properties.
DMT-2’-O-MOE-rMeU Phosphoramidite: A related compound used in oligonucleotide synthesis.
Uniqueness
5’-O-DMTr-2’-OMeU-methyl phosphonamidite is unique due to its specific structure, which allows for efficient incorporation into nucleic acids and effective inhibition of DNA synthesis. Its broad antitumor activity and ability to induce apoptosis make it a valuable compound in cancer research and therapy .
Propriétés
Formule moléculaire |
C38H48N3O8P |
|---|---|
Poids moléculaire |
705.8 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C38H48N3O8P/c1-25(2)41(26(3)4)50(8)49-34-32(48-36(35(34)46-7)40-23-22-33(42)39-37(40)43)24-47-38(27-12-10-9-11-13-27,28-14-18-30(44-5)19-15-28)29-16-20-31(45-6)21-17-29/h9-23,25-26,32,34-36H,24H2,1-8H3,(H,39,42,43)/t32-,34-,35-,36-,50?/m1/s1 |
Clé InChI |
OMQYBRGCCIXKCN-IFQFNZHASA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canonique |
CC(C)N(C(C)C)P(C)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)

![6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13706528.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)



![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)


![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)


